5'-Bromo-3-methyl-2,2'-bipyridine: A Comprehensive Technical Guide for Advanced Research
5'-Bromo-3-methyl-2,2'-bipyridine: A Comprehensive Technical Guide for Advanced Research
Abstract
This technical guide provides an in-depth overview of 5'-Bromo-3-methyl-2,2'-bipyridine, a key heterocyclic building block in modern chemistry. This document details its chemical identity, physicochemical properties, a robust synthetic protocol, and its current and potential applications in drug discovery, materials science, and organometallic chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of this versatile molecule. The information presented herein is a synthesis of established synthetic methodologies and expert analysis, providing a practical resource for laboratory applications.
Introduction and Chemical Identity
5'-Bromo-3-methyl-2,2'-bipyridine, identified by the CAS Number 1159281-27-2 , is a dissymmetric bipyridine derivative.[1][2] The strategic placement of a bromine atom and a methyl group on the 2,2'-bipyridine scaffold imparts unique electronic and steric properties. The 2,2'-bipyridine core is a renowned chelating ligand in coordination chemistry, and its derivatives are fundamental in creating functional metal complexes and advanced organic materials.[3] The methyl group introduces steric hindrance and alters the electronic landscape, while the bromine atom serves as a versatile functional handle for further molecular elaboration through cross-coupling reactions.[4] This combination makes 5'-Bromo-3-methyl-2,2'-bipyridine a valuable precursor for the synthesis of complex molecules with tailored properties.
Physicochemical Properties
The physicochemical properties of 5'-Bromo-3-methyl-2,2'-bipyridine are crucial for its handling, reaction optimization, and application. The following table summarizes its key properties.
| Property | Value | Source(s) |
| CAS Number | 1159281-27-2 | [1][2] |
| Molecular Formula | C₁₁H₉BrN₂ | [1][2] |
| Molecular Weight | 249.11 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | Inferred from related compounds |
| Purity | Typically ≥97% | [1] |
| Storage | Store under an inert atmosphere at room temperature. | [2] |
Synthesis of 5'-Bromo-3-methyl-2,2'-bipyridine
The synthesis of unsymmetrical bipyridines like 5'-Bromo-3-methyl-2,2'-bipyridine is most effectively achieved through palladium-catalyzed cross-coupling reactions. Both Stille and Negishi couplings are viable methods, offering good yields and functional group tolerance.[5][6] The following protocol details a Negishi cross-coupling approach, which is often preferred due to the lower toxicity of organozinc reagents compared to organostannanes used in Stille couplings.
Synthetic Workflow
The overall synthetic strategy involves the preparation of a pyridylzinc reagent from 3-methyl-2-bromopyridine and its subsequent coupling with 2,5-dibromopyridine.
Caption: Synthetic workflow for 5'-Bromo-3-methyl-2,2'-bipyridine via Negishi coupling.
Detailed Experimental Protocol
Materials:
-
3-Methyl-2-bromopyridine
-
n-Butyllithium (or tert-Butyllithium) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂)
-
2,5-Dibromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Organozinc Reagent: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous ZnCl₂ (1.2 equivalents) and dissolve in anhydrous THF. b. In a separate flame-dried flask under an inert atmosphere, dissolve 3-methyl-2-bromopyridine (1.0 equivalent) in anhydrous THF and cool to -78 °C (dry ice/acetone bath). c. Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution of 3-methyl-2-bromopyridine, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature. d. Transfer the freshly prepared lithiated pyridine solution to the solution of anhydrous ZnCl₂ via cannula at -78 °C. Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Negishi Cross-Coupling Reaction: a. To a separate flame-dried flask under an inert atmosphere, add 2,5-dibromopyridine (1.0 equivalent) and the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%). b. Add the freshly prepared (3-methylpyridin-2-yl)zinc(II) chloride solution to this flask via cannula. c. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with ethyl acetate (3 x volume of THF). c. Combine the organic layers and wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford 5'-Bromo-3-methyl-2,2'-bipyridine as a solid.
Applications in Research and Development
The unique structural features of 5'-Bromo-3-methyl-2,2'-bipyridine make it a highly valuable intermediate in several areas of chemical research and development.
Ligand for Organometallic Catalysis and Photoredox Reactions
The bipyridine moiety is a privileged ligand for a wide range of transition metals, including ruthenium, iridium, and palladium. The introduction of the methyl group can influence the steric and electronic properties of the resulting metal complexes, potentially enhancing catalytic activity or selectivity. The bromo-substituent allows for the post-coordination modification of the ligand, enabling the synthesis of more complex, multifunctional catalytic systems. These complexes can be explored as catalysts in various organic transformations and as photosensitizers in photoredox catalysis.
Precursor for Pharmaceutical Intermediates
Substituted pyridines and bipyridines are common scaffolds in biologically active molecules and approved drugs.[7] The 5'-bromo position of this molecule is a key site for introducing further complexity through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for high-throughput screening in drug discovery programs. The methyl group can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Building Block for Advanced Materials
Bipyridine-containing molecules are extensively used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.[8] The bipyridine core can act as an electron-transporting unit or as a ligand in phosphorescent metal complexes. The bromo- and methyl-substituents on 5'-Bromo-3-methyl-2,2'-bipyridine allow for the fine-tuning of the electronic properties (e.g., HOMO/LUMO levels) and solid-state packing of the resulting materials, which are critical for device performance.
Caption: Key application areas of 5'-Bromo-3-methyl-2,2'-bipyridine.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5'-Bromo-3-methyl-2,2'-bipyridine. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar brominated pyridine derivatives suggest the following:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
-
Inhalation: May cause respiratory irritation. If inhaled, move to fresh air.[9]
-
Skin Contact: May cause skin irritation. In case of contact, wash immediately with plenty of soap and water.[9]
-
Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[9]
-
Ingestion: May be harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to consult the MSDS of closely related compounds, such as 5-bromo-2,2'-bipyridine, for more detailed safety information.[10]
Conclusion
5'-Bromo-3-methyl-2,2'-bipyridine is a strategically functionalized building block with significant potential across various fields of chemical science. Its dissymmetric nature, coupled with the reactive bromine handle and the modulating methyl group, provides a versatile platform for the synthesis of novel catalysts, pharmaceutical intermediates, and advanced materials. The synthetic protocol outlined in this guide offers a reliable and scalable method for its preparation, enabling further exploration of its applications. As research in these areas continues to advance, the demand for well-defined and functionalized heterocyclic compounds like 5'-Bromo-3-methyl-2,2'-bipyridine is expected to grow, solidifying its role as a key component in the modern chemist's toolbox.
References
- Michalski, T., & Rulíšek, L. (2018). Non-covalent Interactions in the Dissymmetric 2,2'-Bipyridine Ligands. Molecules, 23(9), 2329.
- Hassan, Z., et al. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 67(2), 443-449.
- Savage, S. A., et al. (1998). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry, 63(26), 10048-10051.
- Adachi, C., et al. (2001). Endothermic-energy-transfer-type organic light-emitting devices. Applied Physics Letters, 78(12), 1622-1624.
- Savage, S. A., et al. (1998). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry, 63(26), 10048-10051.
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PubChem. (n.d.). 5-Bromo-2,2'-bipyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Savage, S. A., et al. (1998). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry, 63(26), 10048-10051.
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The Royal Society of Chemistry. (2011). Supplementary Data. Retrieved from [Link]
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Plasmaterials. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Retrieved from [Link]
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Carross. (2024). Safety Data Sheet. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Tuning the Excited-State Deactivation Pathways of Binuclear Ruthenium(II) 2,2'-Bipyridine Complexes Thr. Retrieved from [Link]
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MolPort. (n.d.). 5-bromo-5'-methyl-2,2'-bipyridine. Retrieved from [Link]
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Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Retrieved from [Link]
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MDPI. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Retrieved from [Link]
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Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Retrieved from [Link]
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NextSDS. (n.d.). 5-Bromo-4-methyl-3,3'-bipyridine — Chemical Substance Information. Retrieved from [Link]
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